(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride

Description

(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a methyl substituent at the 2-position and a fluorine atom at the 4-position. Its stereochemistry (2R,4S) is critical for biological interactions, particularly in drug design, where enantiomeric purity often dictates pharmacological activity . The compound is synthesized via cyclization of intermediates followed by chiral resolution (e.g., using HPLC or diastereomeric salts) and subsequent hydrochloride salt formation . Key properties include:

- Molecular Formula: C₅H₁₁ClFN

- Molecular Weight: 139.60 g/mol

- SMILES: F[C@H]1CNC@@HC.Cl

- Purity: >98% (typical for research-grade material)

- Storage: 2–8°C, protected from light .

Properties

IUPAC Name |

(2R,4S)-4-fluoro-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLZEFBPWWZOHT-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride typically involves the use of chiral starting materials and selective reactions to ensure the desired stereochemistry. One common method includes the diastereoselective synthesis from commercially available starting materials, which involves several steps such as epoxide opening, ring closure, and fluorination . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of de-fluorinated or de-methylated products.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives .

Scientific Research Applications

(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the stereochemistry of the compound play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

(2R,4R)-4-Fluoro-2-Methylpyrrolidine Hydrochloride

(2S,4S)-4-Fluoro-2-Methylpyrrolidine Hydrochloride

- Key Differences : The 2S configuration reverses stereochemistry at the methyl-bearing carbon, influencing interactions with enzymes or receptors.

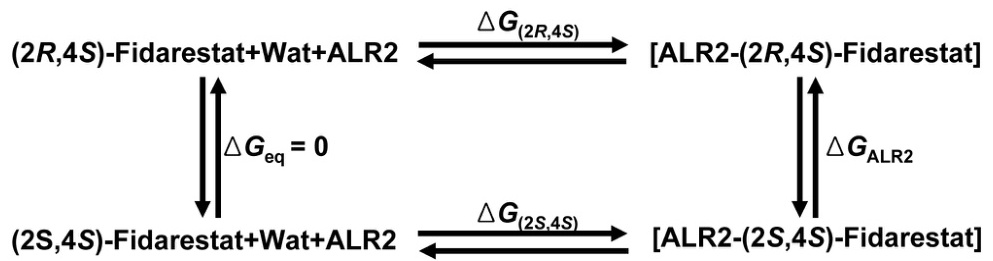

- Research Relevance : Highlighted in thermodynamic binding studies (e.g., fidarestat isomers), where ∆∆G values depend on stereochemistry .

Comparison with Functional Group Analogs

(2R,4S)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride

(2S,4R)-4-Methoxy-2-(Methoxymethyl)Pyrrolidine Hydrochloride

Biological Activity

(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by research findings and data.

Structural Overview

- Molecular Formula : C7H13ClFNO2

- Molecular Weight : 197.63 g/mol

- Chirality : The compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, contributing to its stereochemical properties that influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in lipid metabolism. This inhibition can affect metabolic pathways and has implications for treating metabolic disorders.

- Receptor Modulation : Its binding affinity is enhanced by the presence of the fluorine atom, which can form strong hydrogen bonds or dipole interactions with target receptors. This property is crucial for its role in drug design and pharmacology.

Biological Activities

Research indicates that (2R,4S)-4-fluoro-2-methylpyrrolidine exhibits several notable biological activities:

- Antineoplastic Activity : Preliminary studies suggest potential anticancer properties. The compound has been observed to reduce cell viability in cancer cell lines in a dose-dependent manner, indicating its potential as an anticancer agent through apoptosis induction via mitochondrial pathways.

- Neurological Effects : As a precursor for pharmaceuticals targeting neurological disorders, the compound shows promise in developing treatments for conditions such as depression and anxiety. Studies have demonstrated its ability to enhance serotonin receptor activity, suggesting a role in mood regulation.

- Inhibition of Specific Enzymes : The compound's inhibitory effects on enzymes related to lipid metabolism may have therapeutic implications for metabolic disorders. This aspect is critical for understanding its potential applications in drug development .

Case Study 1: Anticancer Properties

A study investigated the effects of (2R,4S)-4-fluoro-2-methylpyrrolidine on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Neurological Applications

In another investigation focusing on neurotransmitter systems, (2R,4S)-4-fluoro-2-methylpyrrolidine was found to enhance serotonin receptor activity. This finding suggests a potential application in treating mood disorders. The study employed both in vitro assays and animal models to assess behavioral outcomes following administration of the compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride | Different stereochemistry | Varies significantly from (2R,4S) |

| 4-Fluoropyrrolidine | Lacks methyl group | Reduced reactivity |

| 2-Methylpyrrolidine | Lacks fluorine atom | Different chemical properties |

Q & A

Basic Questions

Q. What are the key synthetic routes for (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride, and how is stereochemical purity ensured?

- Synthesis Steps :

- Cyclization : Formation of the pyrrolidine ring via cyclization of precursors such as L-proline derivatives or fluorinated intermediates. For example, L-proline can undergo fluorination at the 4-position using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents under anhydrous conditions .

- Resolution : If stereochemical impurities arise, chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) is employed to isolate the (2R,4S) enantiomer .

- Hydrochloride Formation : Treatment of the free base with hydrochloric acid in solvents like ethanol or diethyl ether yields the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : -, -, and -NMR to confirm structure, stereochemistry, and fluorine substitution (e.g., chemical shifts typically between -180 to -220 ppm for fluoropyrrolidines) .

- Chiral HPLC : To verify enantiopurity (e.g., retention time comparison against racemic mixtures) .

- X-ray Crystallography : For absolute configuration confirmation if single crystals are obtainable (e.g., as demonstrated in related fluoropyrrolidine derivatives) .

Q. What are the stability and storage requirements for this compound?

- Stability : The hydrochloride salt enhances stability, but the compound is hygroscopic. Degradation studies suggest <5% decomposition after 6 months at -20°C in desiccated conditions .

- Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Problem : Competing (2R,4R) or (2S,4S) isomers may form due to epimerization during fluorination or cyclization.

- Solutions :

- Reaction Optimization : Lower reaction temperatures (e.g., -78°C for DAST-mediated fluorination) reduce epimerization .

- Kinetic vs. Thermodynamic Control : Adjust solvent polarity (e.g., dichloromethane vs. THF) to favor desired transition states .

Q. What methodological strategies address discrepancies in biological activity data across structural analogs?

- Data Conflicts : For example, fluorinated pyrrolidines may show variable enzyme inhibition (e.g., IC ranges from 10 nM to 1 µM for proteases) due to fluorine’s electronegativity and steric effects .

- Approaches :

- Computational Modeling : DFT calculations or molecular docking to predict binding affinities and rationalize activity differences .

- Comparative SAR Studies : Systematic substitution of the methyl or fluorine groups to isolate contributing factors .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.